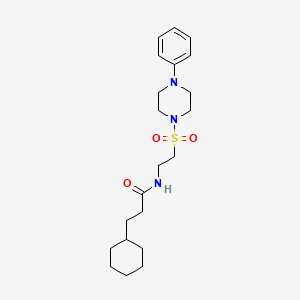

3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación

Fluorescence Sensors for Metal Ions

Sulfonato-Salen-type ligands, which share structural motifs with the compound , have been synthesized and explored for their photophysical properties. These compounds exhibit strong UV/Vis-absorption and fluorescence, making them excellent candidates for use as fluorescence sensors for metal ions like Cu2+ in water and living cells. Their ability to act as highly selective and sensitive turn-off fluorescence sensors demonstrates their potential in environmental monitoring and cellular imaging applications (Li Zhou et al., 2012).

Anticonvulsant Activity

Hybrid molecules incorporating features from known antiepileptic drugs (AEDs) have been synthesized to explore new therapeutic agents. These compounds, including variations of propanamides and butanamides, have shown broad spectra of activity across different seizure models, highlighting their potential as new anticonvulsant medications. The discovery of such compounds provides a promising avenue for the development of more effective treatments for epilepsy (K. Kamiński et al., 2015).

Insecticidal Applications

The discovery and characterization of sulfoxaflor, a novel insecticide, showcases the application of sulfonamides in pest control. Sulfoxaflor and related sulfoximine compounds have shown broad-spectrum efficacy against various sap-feeding insect pests, offering a new class of insect control agents. This innovation is particularly relevant in addressing resistance issues with existing insecticides, providing a sustainable approach to pest management (Yuanming Zhu et al., 2011).

Mechanosynthesis in Pharmaceutical Development

The application of mechanochemistry in synthesizing pharmaceutically relevant compounds, including sulfonyl-(thio)ureas, demonstrates an innovative approach to drug manufacturing. This method provides an environmentally friendly and efficient alternative to traditional synthesis techniques, highlighting the versatility and potential of compounds related to "3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide" in drug development processes (Davin Tan et al., 2014).

Direcciones Futuras

Future research on this compound could involve synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could be interesting to explore its potential interactions with various biological targets, given the known activity of phenylpiperazine derivatives .

Mecanismo De Acción

Target of Action

The primary target of the compound “3-cyclohexyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)propanamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous cognitive processes. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, which enhances cholinergic neurotransmission . This could potentially lead to improvements in cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .

Propiedades

IUPAC Name |

3-cyclohexyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O3S/c25-21(12-11-19-7-3-1-4-8-19)22-13-18-28(26,27)24-16-14-23(15-17-24)20-9-5-2-6-10-20/h2,5-6,9-10,19H,1,3-4,7-8,11-18H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVEKYVJUNCAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2983942.png)

![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)

![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)

![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)